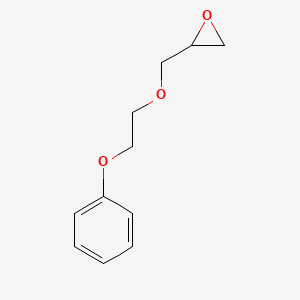

2-(2-Phenoxyethoxymethyl)oxirane

Description

Structure

3D Structure

Properties

CAS No. |

54140-67-9 |

|---|---|

Molecular Formula |

C11H14O3 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-(2-phenoxyethoxymethyl)oxirane |

InChI |

InChI=1S/C11H14O3/c1-2-4-10(5-3-1)13-7-6-12-8-11-9-14-11/h1-5,11H,6-9H2 |

InChI Key |

HFFOOQRTMDCKIB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COCCOC2=CC=CC=C2 |

Related CAS |

54140-67-9 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Phenoxyethoxymethyl Oxirane

Stereoselective Epoxidation Strategies

The direct epoxidation of the olefinic bond in a precursor molecule is a common and effective method for creating the oxirane ring. For 2-(2-phenoxyethoxymethyl)oxirane, this involves the oxidation of allyl 2-phenoxyethyl ether. The key challenge lies in controlling the stereochemistry of the newly formed epoxide ring.

Catalytic Asymmetric Epoxidation of Precursors

Catalytic asymmetric epoxidation offers a powerful tool for the enantioselective synthesis of chiral epoxides. The Sharpless-Katsuki epoxidation is a renowned method for the asymmetric epoxidation of allylic alcohols. google.comcaltech.edu This reaction typically employs a titanium tetra(isopropoxide) (Ti(OiPr)₄) catalyst in the presence of a chiral diethyl tartrate (DET) ligand and tert-butyl hydroperoxide (TBHP) as the oxidant. google.com While the direct precursor to this compound is an allylic ether rather than an allylic alcohol, the principles of directed epoxidation can be adapted. The presence of the ether oxygen can influence the stereochemical outcome, although generally with less directing power than a hydroxyl group.

In a typical Sharpless-Katsuki epoxidation of a primary allylic alcohol, high enantiomeric excesses (ee) of over 90% can be achieved. caltech.edu The reaction is highly predictable, with the choice of L-(+)-DET or D-(-)-DET determining the stereochemistry of the resulting epoxide. organic-chemistry.org For the epoxidation of an allylic ether like allyl 2-phenoxyethyl ether, the conditions would need to be optimized to achieve high conversion and enantioselectivity.

Table 1: Representative Conditions for Sharpless-Katsuki Asymmetric Epoxidation of Allylic Alcohols

| Substrate | Catalyst System | Oxidant | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |

| (E)-2-Hexen-1-ol | Ti(OiPr)₄, L-(+)-DET | TBHP | CH₂Cl₂ | -20 | 85 | 94 | mdpi.com |

| Geraniol | Ti(OiPr)₄, L-(+)-DET | TBHP | CH₂Cl₂ | -20 | 77 | 95 | organic-chemistry.org |

| Cinnamyl alcohol | Ti(OiPr)₄, (+)-DIPT | TBHP | CH₂Cl₂ | -20 | 80 | 96 | nih.gov |

Diastereoselective Approaches

When the precursor molecule already contains a chiral center, diastereoselective epoxidation becomes a critical strategy. The inherent stereochemistry of the starting material can direct the approach of the oxidizing agent, leading to the preferential formation of one diastereomer over the other.

For substrates containing a directing group, such as a hydroxyl or even an ether group, the epoxidation with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) can exhibit diastereoselectivity. nih.gov The stereochemical outcome is often influenced by hydrogen bonding or steric interactions between the substrate and the oxidant. nih.govscientificupdate.com In the case of allyl ethers, the ether oxygen can form a hydrogen bond with the peroxy acid, directing the epoxidation to the syn face of the double bond relative to the ether linkage. The level of diastereoselectivity can be influenced by the solvent and the specific structure of the substrate. scientificupdate.com

Ring-Closing Synthetic Routes

An alternative to the direct epoxidation of an alkene is the formation of the oxirane ring through an intramolecular cyclization reaction. This typically involves a precursor molecule containing a leaving group and a nucleophilic oxygen atom positioned to facilitate a ring-closing S_N2 reaction.

From Halohydrin Precursors

A well-established method for the synthesis of epoxides is the base-mediated cyclization of a halohydrin. For this compound, the required precursor would be 1-chloro-3-(2-phenoxyethoxy)propan-2-ol. This halohydrin can be synthesized by the reaction of phenol (B47542) with epichlorohydrin (B41342). organic-chemistry.org

The subsequent ring closure is an intramolecular Williamson ether synthesis, where the alkoxide, formed by deprotonation of the hydroxyl group with a base, displaces the adjacent chloride ion. mdpi.comsemanticscholar.org Common bases used for this transformation include sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.net The reaction is typically carried out in a suitable solvent and can be promoted by phase-transfer catalysts.

The use of phase-transfer catalysis (PTC) is particularly effective for the synthesis of glycidyl (B131873) ethers from phenols and epichlorohydrin. A quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs. This is followed by the in-situ base-mediated cyclization of the resulting halohydrin. This method often leads to high yields under mild conditions.

Table 2: Phase-Transfer Catalyzed Synthesis of Aryl Glycidyl Ethers

| Phenol | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenol | Tetrabutylammonium bromide | NaOH | Toluene/H₂O | 80 | >90 | |

| 4-Chlorophenol | Tetrabutylammonium bromide | NaOH | Toluene/H₂O | 80 | >90 | |

| 4-Nitrophenol | Tetrabutylammonium bromide | NaOH | Toluene/H₂O | 80 | >85 |

Alternative Cyclization Methods

While the halohydrin route is common, other cyclization strategies can also be employed. For instance, the intramolecular cyclization of a diol, such as 3-(2-phenoxyethoxy)propane-1,2-diol, can lead to the formation of the oxirane ring. This would typically require the selective activation of the primary hydroxyl group to convert it into a good leaving group, followed by intramolecular nucleophilic attack by the secondary hydroxyl group under basic conditions.

Green Chemistry Principles in Oxirane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of oxiranes to minimize environmental impact and improve safety. This involves the use of less hazardous reagents and solvents, improving atom economy, and utilizing catalytic methods.

In the context of this compound synthesis, several green approaches can be considered. The use of hydrogen peroxide as an oxidant in epoxidation reactions is a greener alternative to peroxy acids, as its only byproduct is water. However, these reactions often require specific catalysts to be effective.

Solvent selection is another crucial aspect of green chemistry. The replacement of hazardous chlorinated solvents like dichloromethane (B109758) with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is a key goal. In some cases, solvent-free conditions can be achieved, particularly in phase-transfer catalyzed reactions, which significantly reduces waste.

The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the final product. Addition reactions, such as the direct epoxidation of an alkene, generally have a high atom economy. In contrast, substitution and elimination reactions, which are often involved in ring-closing syntheses, can have lower atom economies due to the formation of stoichiometric byproducts.

The use of enzymatic catalysis also represents a green approach to the synthesis of chiral epoxides. Lipases can be used for the kinetic resolution of racemic epoxides or their precursors, providing access to enantiomerically pure compounds under mild conditions. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic halohydrin precursor, allowing for the separation of the two enantiomers.

Table 3: Green Chemistry Metrics for Synthetic Reactions

| Metric | Description | Ideal Value | Reference |

| Atom Economy | (MW of desired product / Σ MW of all reactants) x 100% | 100% | |

| Reaction Mass Efficiency (RME) | (Mass of isolated product / Total mass of reactants) x 100% | 100% | |

| E-Factor | Total waste (kg) / Product (kg) | 0 |

Scale-Up Considerations in Research Synthesis

The transition of a synthetic route for this compound from a laboratory-scale procedure to a larger, more industrially viable process introduces a host of complex challenges. While a small-scale synthesis might prioritize yield and purity with less regard for cost or operational complexity, a scaled-up process demands a focus on safety, efficiency, economic viability, and robustness. acsgcipr.orgreddit.com Key considerations include thermal management, reagent selection and handling, reaction kinetics, and methods of purification. reddit.comuk-cpi.com

Scaling a synthesis from grams to kilograms fundamentally alters the physical and chemical environment of the reaction. reddit.com Issues such as inefficient heat transfer, poor mixing, and prolonged reaction times can emerge, which are often negligible at the bench scale. acsgcipr.orguk-cpi.com For instance, an exothermic reaction that is easily controlled in a flask with an ice bath may become a significant safety hazard in a large reactor where the surface-area-to-volume ratio is much lower, impeding effective heat dissipation. uk-cpi.com

Furthermore, purification methods that are standard in research, such as flash column chromatography, are generally impractical and economically prohibitive for large quantities. reddit.com Therefore, the entire process must be re-optimized to yield a product that can be purified through more scalable techniques like crystallization or distillation. acs.org This often requires minimizing byproduct formation during the reaction itself. acs.org

A critical aspect of scaling up the synthesis of oxiranes, such as this compound, involves the epoxidation step. Common laboratory methods, like using meta-chloroperbenzoic acid (m-CPBA), may be unsuitable for large-scale production due to cost and safety concerns. mdpi.com Industrial processes often favor catalytic systems with oxidants like hydrogen peroxide, which is cheaper and more environmentally friendly. mdpi.com The synthesis of epichlorohydrin, for example, has seen shifts towards direct epoxidation of allyl chloride with hydrogen peroxide to create a more sustainable process. mdpi.com Another approach involves the in situ generation of peracids from a carboxylic acid and hydrogen peroxide, which circumvents the need to handle potentially unstable concentrated peracids. researchgate.netresearchgate.net

The choice between batch and continuous flow processing is another pivotal consideration. acsgcipr.org Continuous flow reactors can offer superior control over reaction parameters like temperature and mixing, enhancing safety and consistency, especially for exothermic epoxidation reactions. acsgcipr.org This method allows for a more seamless scale-up, as production can be increased by extending the run time rather than by re-engineering a larger batch reactor. acsgcipr.org

For the synthesis of this compound, a hypothetical scale-up from a lab-based protocol would necessitate a systematic re-evaluation of each step.

Key Scale-Up Challenges for a Generic Epoxidation:

| Parameter | Laboratory Scale (e.g., 5-10 g) | Pilot/Industrial Scale (e.g., >5 kg) | Key Challenges & Considerations |

| Reactor | Round-bottom flask | Jacketed glass or steel reactor | Heat transfer is less efficient at scale; requires precise, automated temperature control systems. uk-cpi.com |

| Temperature Control | Ice bath, heating mantle | Recirculating chiller/heater units | Preventing thermal runaway in exothermic epoxidations is critical for safety and to avoid byproduct formation. uk-cpi.comresearchgate.net |

| Reagent Addition | Manual addition (often all at once) | Automated, controlled slow addition via pump | Controlled addition is necessary to manage reaction rate and heat generation. nih.gov |

| Mixing | Magnetic stir bar | Mechanical overhead stirrer (e.g., impeller, turbine) | Ensuring homogeneity in a large volume is essential for consistent reaction kinetics and to avoid localized "hot spots". acsgcipr.org |

| Purification | Flash column chromatography | Distillation, crystallization, or liquid-liquid extraction | Chromatography is not economically viable for bulk quantities; the process must be clean enough for simpler methods. reddit.comacs.org |

| Process Type | Batch | Batch or Continuous Flow | Continuous flow offers superior heat management and safety, making it an attractive option for industrial-scale epoxidation. acsgcipr.org |

Ultimately, successful scale-up requires a shift in mindset from pure discovery to process engineering, where factors like thermal dynamics, reagent cost, process safety, and waste management become the primary drivers of synthetic route design. acsgcipr.orguk-cpi.com

Elucidation of Reactivity and Mechanistic Pathways of 2 2 Phenoxyethoxymethyl Oxirane

Ring-Opening Reaction Mechanisms

The inherent ring strain of the oxirane ring makes it susceptible to cleavage by both nucleophiles and electrophiles. libretexts.orgopenstax.org This reactivity is a key feature, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.

In nucleophilic ring-opening reactions, a nucleophile attacks one of the electrophilic carbon atoms of the oxirane ring. libretexts.org This process is a classic example of an SN2 reaction, where the significant ring strain of the epoxide facilitates the departure of the oxygen atom, which is typically a poor leaving group. libretexts.orgopenstax.org The reaction is characterized by the backside attack of the nucleophile, leading to an inversion of stereochemistry at the point of attack. youtube.com Strong nucleophiles will selectively attack the less sterically hindered epoxide carbon. youtube.com

The general mechanism involves the nucleophile directly attacking an epoxide carbon, leading to the opening of the ring and the formation of an alkoxide intermediate. Subsequent protonation yields the final product. libretexts.org

The kinetics of nucleophilic ring-opening are significantly influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as those generated under basic conditions, readily attack the epoxide ring. vu.nl For instance, the reaction of epoxides with hydroxide (B78521) ions, though often requiring elevated temperatures, proceeds via a typical SN2 mechanism. openstax.org The rate of these reactions is dependent on the concentration of both the epoxide and the nucleophile.

Quantum chemical analyses have provided deeper insights into the factors governing the regioselectivity of these reactions. Under basic conditions, the interaction between the nucleophile (e.g., OH⁻) and the epoxide is strong, and the regioselectivity is primarily controlled by steric (Pauli) repulsion. vu.nl This directs the nucleophilic attack to the sterically less encumbered carbon atom. vu.nl

Amines and alcohols are common nucleophiles employed in the ring-opening of epoxides, leading to the formation of β-amino alcohols and β-alkoxy alcohols, respectively. researchgate.net These products are valuable intermediates in the synthesis of various biologically active compounds. researchgate.net

While alcohols are generally weak nucleophiles, their reaction with epoxides can be facilitated under strongly acidic or basic conditions. researchgate.net The use of catalysts, such as metal complexes, can also promote the alcoholysis of epoxides under milder conditions. researchgate.net The reaction of 1,2-epoxypropane with ethoxide ion, for example, occurs exclusively at the less substituted primary carbon. openstax.org

The reaction with amines to form β-amino alcohols is a highly chemoselective process. dntb.gov.ua

In contrast to nucleophilic pathways, electrophilic ring-opening reactions are initiated by the interaction of a Lewis or Brønsted acid with the epoxide oxygen. nih.gov This initial step activates the epoxide, making it more susceptible to nucleophilic attack, even by weak nucleophiles. libretexts.orgnih.gov

Under acidic conditions, the epoxide oxygen is first protonated by an acid, such as H₃O⁺. openstax.org This protonation makes the epoxide more reactive. youtube.com Subsequently, a nucleophile, which can be the conjugate base of the acid or the solvent, attacks one of the carbon atoms of the protonated epoxide. openstax.org

The regioselectivity of acid-catalyzed ring-opening is dependent on the structure of the epoxide. For asymmetric epoxides, if both carbon atoms are primary or secondary, the nucleophile attacks the less substituted carbon, similar to an SN2 mechanism. openstax.org However, if one of the carbon atoms is tertiary, the nucleophilic attack preferentially occurs at the more substituted carbon, a characteristic of an SN1-like mechanism. openstax.org This is because the protonated epoxide has some carbocationic character, and the positive charge is better stabilized on the more substituted carbon. youtube.com

| Reaction Condition | Attacking Species | Site of Attack on Asymmetric Epoxide | Primary Mechanism |

| Basic/Nucleophilic | Strong Nucleophile (e.g., RO⁻, NH₃) | Less substituted carbon | SN2 |

| Acidic | Weak Nucleophile (e.g., H₂O, ROH) | More substituted carbon (if one is tertiary) | SN1-like |

| Acidic | Weak Nucleophile (e.g., H₂O, ROH) | Less substituted carbon (if both are 1°/2°) | SN2-like |

Lewis acids play a crucial role in catalyzing the ring-opening of epoxides, often enhancing both the reaction rate and selectivity. nih.gov They coordinate to the epoxide oxygen, polarizing the C-O bonds and making the carbon atoms more electrophilic. nih.gov This activation allows for reactions with a wider range of nucleophiles under milder conditions.

The choice of Lewis acid can significantly influence the chemo- and regioselectivity of the reaction. For instance, various metal-based Lewis acids have been employed to catalyze the ring-opening of epoxides with alcohols and amines. dntb.gov.ua Molybdenum complexes, such as MoO₂(acac)₂, can act as Lewis acids where the Mo(IV) center interacts with the epoxy oxygen, weakening the C-O bond and facilitating nucleophilic attack. nih.gov

Lewis acid catalysis provides a powerful tool for controlling the outcome of epoxide ring-opening reactions, enabling the synthesis of specific isomers that might be difficult to obtain through other methods. dntb.gov.uaresearchgate.net

Organocatalytic Ring Opening

The ring-opening of epoxides, such as 2-(2-Phenoxyethoxymethyl)oxirane, can be effectively catalyzed by organocatalysts. These catalysts, which are small organic molecules, offer a metal-free alternative to traditional Lewis acid or base-catalyzed reactions. The mechanism of organocatalytic ring-opening often involves the activation of the epoxide ring through hydrogen bonding or other non-covalent interactions.

For instance, Brønsted acids can act as organocatalysts by protonating the epoxide oxygen, thereby activating the ring for nucleophilic attack. This activation facilitates the ring-opening by a nucleophile, which can be either an external reagent or another molecule of the epoxide, leading to polymerization. The regioselectivity of the attack, whether at the more or less substituted carbon of the epoxide, is influenced by the nature of the catalyst and the reaction conditions.

Similarly, organobases can catalyze the ring-opening by deprotonating a nucleophile, increasing its reactivity towards the epoxide. The choice of organocatalyst can thus direct the reaction towards specific products and control the stereochemistry of the ring-opening. nih.gov

Frustrated Lewis Pair (FLP) Mediated Ring Opening

A more recent development in catalysis that can be applied to epoxide ring-opening is the use of Frustrated Lewis Pairs (FLPs). FLPs are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. This "frustration" allows the Lewis acid and base components to act independently on a substrate molecule.

In the context of this compound, an FLP can mediate ring-opening through a cooperative mechanism. The Lewis acidic component of the FLP, typically a bulky borane, coordinates to the oxygen atom of the oxirane ring. This coordination polarizes the C-O bonds and activates the epoxide. Simultaneously, the Lewis basic component, often a sterically hindered phosphine, can either deprotonate a nucleophile or directly attack one of the epoxide carbons. nih.gov

Computational and kinetic studies on similar epoxides have suggested a mechanism where the epoxide is first activated by the Lewis acid. nih.gov This is followed by a nucleophilic attack from the Lewis base of a second FLP molecule. nih.gov The resulting intermediate then undergoes ring-closure to form a heterocyclic product, regenerating the FLP catalyst in the process. nih.gov This catalytic cycle allows for the efficient ring-opening of epoxides under mild conditions.

Polymerization Mechanisms and Kinetics

The polymerization of this compound can proceed through several mechanistic pathways, primarily involving the ring-opening of the oxirane moiety. The kinetics and thermodynamics of these polymerization reactions are crucial for controlling the molecular weight, architecture, and properties of the resulting polyether.

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization (CROP) is a common method for polymerizing epoxides. The reaction is initiated by a cationic species, such as a protonic acid or a carbocation, which attacks the oxygen atom of the oxirane ring. This initial step forms a tertiary oxonium ion, which is the active center for propagation.

The propagation then proceeds via a nucleophilic attack of a monomer molecule on one of the carbon atoms of the activated, ring-opened monomer unit. This process regenerates the oxonium ion at the chain end, allowing for the sequential addition of monomer units. The polymerization of 2,3-disubstituted oxiranes has been successfully achieved using cationic initiators. rsc.orgresearchgate.netrsc.org

The mechanism is akin to an SN2 reaction, where the monomer acts as the nucleophile. The rate of polymerization and the molecular weight of the resulting polymer are influenced by several factors, including the initiator concentration, monomer concentration, temperature, and the nature of the counter-ion. researchgate.net Chain transfer and termination reactions can also occur, which can limit the molecular weight and broaden the molecular weight distribution of the polymer.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) of epoxides is initiated by strong nucleophiles, such as alkoxides, hydroxides, or organometallic compounds. The initiator attacks one of the carbon atoms of the oxirane ring in an SN2-type reaction, leading to the opening of the ring and the formation of an alkoxide active center. youtube.comnih.gov

Propagation occurs by the successive attack of the growing alkoxide chain end on new monomer molecules. AROP can be a living polymerization if chain transfer and termination reactions are absent, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The reactivity in AROP can be influenced by the monomer structure; for instance, bulky monomers have shown faster conversion rates in solid-state AROP. nih.gov

The synthesis of polyethers from various functional epoxide monomers has been achieved through solid-state anionic ring-opening polymerization. nih.gov The "activated monomer" mechanism, where an alcohol initiator is activated by a base, is a common strategy in the AROP of epoxides.

Coordination-Insertion Polymerization

Coordination-insertion polymerization offers another pathway for the polymerization of epoxides. This method typically employs catalysts based on transition metals or main group metals, such as aluminum, zinc, or magnesium complexes. ed.ac.uk The mechanism involves the coordination of the epoxide monomer to the metal center of the catalyst.

Following coordination, the epoxide is inserted into the metal-initiator bond. The initiator is often an alkoxide group attached to the metal center. This insertion step regenerates the active site, allowing for the addition of subsequent monomer units. This mechanism often provides excellent control over the stereochemistry of the polymerization, leading to the formation of isotactic or syndiotactic polymers. The catalytic activity is influenced by factors such as the ligand environment of the metal center and the nature of the metal itself. ed.ac.uk

Kinetic and Thermodynamic Aspects of Polymerization

The polymerization of cyclic monomers like this compound is governed by both kinetic and thermodynamic factors. The ring strain of the three-membered oxirane ring is a significant driving force for polymerization. wikipedia.org

Thermodynamics: The ring-opening polymerization of epoxides is generally an exothermic process, driven by the release of ring strain. The enthalpy of polymerization (ΔHp) is typically negative. The entropy of polymerization (ΔSp) is also usually negative, as the monomer molecules lose translational freedom upon being incorporated into the polymer chain. The Gibbs free energy of polymerization (ΔGp) is given by the equation ΔGp = ΔHp - TΔSp. For polymerization to be spontaneous, ΔGp must be negative. This leads to the concept of a ceiling temperature (Tc = ΔHp / ΔSp), above which the polymerization is no longer thermodynamically favorable.

Derivatization and Functionalization Reactions for Complex Building Blocks

The reactivity of the strained three-membered oxirane ring is the cornerstone of its utility in organic synthesis. The ring-opening of epoxides is a powerful method for introducing a 1,2-difunctionalized moiety, making this compound a valuable precursor for a variety of complex molecular building blocks. These reactions proceed via a nucleophilic attack on one of the electrophilic carbon atoms of the epoxide ring, leading to the cleavage of a carbon-oxygen bond. chemistrysteps.comjsynthchem.com

The reaction pathway is typically an SN2 mechanism. chemistrysteps.com The regioselectivity of the nucleophilic attack on unsymmetrical epoxides like this compound is influenced by both steric and electronic factors, as well as the reaction conditions (acidic or basic). Under basic or neutral conditions with a strong nucleophile, the attack generally occurs at the less sterically hindered carbon atom. jsynthchem.com Conversely, under acidic conditions, the reaction proceeds via a mechanism with SN1 character, where the nucleophile attacks the more substituted carbon atom that can better stabilize the partial positive charge in the transition state. chemistrysteps.com

A diverse array of nucleophiles can be employed to functionalize the this compound core. For instance, amines, phenols, and alcohols can be used to open the epoxide ring, yielding amino alcohols and ether alcohols, respectively. jsynthchem.com These reactions are fundamental in drug development for synthesizing complex scaffolds. mdpi.com For example, the intramolecular ring-opening of 2-(aryloxymethyl)-3-aryloxiranes using a Brønsted acid catalyst has been shown to produce biologically important trans-4-arylchroman-3-ols. nih.gov This highlights a potential pathway for the cyclization of derivatives of this compound.

The synthesis of complex heterocyclic structures is another significant application. The reaction of this compound with a suitable amine-containing scaffold, such as 2-chloro-6-(trifluoromethyl)pyrimidine-4-amine, could theoretically lead to the formation of more complex structures like 1-((2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)-3-(2-phenoxyethoxy)propan-2-ol, a pathway analogous to syntheses seen with other pyrimidine (B1678525) derivatives. nih.gov

Computational Chemistry Approaches to Reaction Mechanisms

To gain a deeper, quantitative understanding of the reaction mechanisms of this compound, computational chemistry offers powerful tools. Methods like Density Functional Theory (DFT) are routinely used to map out the potential energy surface (PES) for reactions involving hundreds of atoms, providing insight into reaction barriers and the stability of intermediates and transition states. scienceopen.comscienceopen.com

Transition State Analysis and Energy Profiles

A key aspect of computational analysis is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. researchgate.net For the ring-opening of an epoxide, computational models can calculate the geometries of the reactants, the transition state, and the products. researchgate.net

For example, in acid-catalyzed hydrolysis of epoxides, DFT calculations can model the reactant and transition state clusters, including the catalyst and solvent molecules. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, which is crucial for determining reaction rates. By calculating the energy profiles for different potential pathways (e.g., attack at the different carbons of the oxirane ring), chemists can predict the regioselectivity of the reaction. researchgate.net

More O'Ferrall-Jencks plots can be constructed from computational data to analyze the nature of the transition state, determining whether it is more reactant-like or product-like and providing a detailed picture of the bond-breaking and bond-forming processes. researchgate.net For SN2-like reactions of epoxides, these analyses can confirm the backside attack of the nucleophile and the degree of C-O bond cleavage and C-Nucleophile bond formation in the transition state. researchgate.net

Quantum Chemical Calculations for Reactivity Prediction

Beyond analyzing known reactions, quantum chemical calculations are increasingly used for the predictive design of new reactions and catalysts. rsc.org By computing fundamental molecular properties, it is possible to predict the reactivity of a molecule like this compound without performing laboratory experiments.

Frontier Molecular Orbital (FMO) theory is a key concept in this area. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict how a molecule will react. For a nucleophilic attack on the epoxide, the LUMO of this compound would indicate the most likely sites for attack. DFT studies on similar oxirane derivatives have been used to analyze their electronic properties and predict chemical stability based on the HOMO-LUMO energy gap. nih.gov

Furthermore, advanced computational techniques like the Artificial Force Induced Reaction (AFIR) method can automatically search for reaction paths between reactants and products, helping to discover novel transformations and elucidate complex reaction networks. researchgate.net Such methods could be applied to this compound reacting with various partners to systematically explore its chemical potential and design synthetic routes to novel, complex molecules. nih.gov

Applications of 2 2 Phenoxyethoxymethyl Oxirane in Advanced Materials Science and Polymer Chemistry

Homopolymerization and Copolymerization for Polyether Synthesis

The ring-opening polymerization (ROP) of the epoxide group in 2-(2-phenoxyethoxymethyl)oxirane is the primary method for its conversion into high-molecular-weight polyethers. This can be achieved through both homopolymerization and copolymerization with other monomers.

The homopolymer of this compound, namely poly[this compound], is a polyether with pendant phenoxyethoxy groups. The synthesis of this polymer can be achieved through various ring-opening polymerization techniques, including anionic and cationic methods.

Anionic ring-opening polymerization (AROP) is a well-established method for producing well-defined polyethers. bohrium.comresearchgate.net For substituted oxiranes like this compound, organocatalysts such as the phosphazene base t-Bu-P4 have been shown to be effective in producing polyethers with predictable molecular weights and narrow molecular weight distributions. bohrium.comsci-hub.se The polymerization can be initiated by an alcohol in the presence of the catalyst, proceeding at room temperature, which helps to suppress side reactions like chain transfer. bohrium.com The resulting polymer possesses a polyether backbone, which provides flexibility, while the bulky aromatic side chains influence its thermal properties and solubility.

Cationic ring-opening polymerization (CROP) is another viable route. rsc.orgnih.gov Initiators for CROP can range from strong protic acids to Lewis acids and onium salts. nih.govrsc.org The choice of initiator and reaction conditions can influence the rate of polymerization and the structure of the resulting polymer. fao.org For instance, rare-earth metal triflates have been investigated as efficient initiators for the CROP of substituted 2-oxazolines, a related class of cyclic monomers, suggesting their potential applicability for oxiranes as well. rsc.org

The general structure of poly[this compound] features a flexible polyether main chain with regularly spaced phenoxyethoxy side groups. These side groups, containing both an aromatic ring and ether linkages, are expected to increase the glass transition temperature (Tg) of the polymer compared to unsubstituted poly(ethylene oxide) and influence its interactions with solvents and other materials.

This compound can undergo ring-opening copolymerization (ROCOP) with cyclic anhydrides to produce polyesters. This method is a powerful tool for synthesizing polymers with a regular alternating structure that can be difficult to achieve through other means. nih.gov The copolymerization of epoxides and anhydrides is often catalyzed by metal complexes, sometimes in conjunction with a nucleophilic co-catalyst. nih.gov

For example, chromium(III) and cobalt(III) salen-type complexes are effective catalysts for the copolymerization of various epoxides with anhydrides like phthalic anhydride (B1165640). nih.govnih.gov The reaction involves the alternating insertion of the epoxide and anhydride monomers into the growing polymer chain. The use of a co-catalyst, such as 4-(dimethylaminopyridine) (DMAP) or bis(triphenylphosphine)iminium salts, can significantly enhance the catalytic activity and selectivity. nih.gov

When this compound is copolymerized with a cyclic anhydride such as maleic anhydride or phthalic anhydride, the resulting polyester (B1180765) will have the phenoxyethoxy group as a pendant side chain. capes.gov.brajchem-a.com This allows for the synthesis of polyesters with tailored properties. The aromatic phenoxy group can enhance thermal stability, while the flexible ether linkage can improve processability and impact the mechanical properties of the final material.

Table 1: Catalytic Systems for the Ring-Opening Copolymerization of Epoxides and Cyclic Anhydrides

| Catalyst System | Co-monomers | Typical Conditions | Resulting Polymer |

| Amine-bis(phenolate) chromium(III) complex / DMAP | Cyclohexene oxide, Phthalic anhydride | Toluene, 110°C | Alternating polyester |

| (salen)Co(III) complex | Propylene (B89431) oxide, Phthalic anhydride | Bulk, room temp. to 80°C | Alternating polyester |

| Yttrium β-diketiminate complex / Co-catalyst | 1-Butene oxide, Phthalic anhydride | Mild conditions | Alternating polyester |

This table presents examples of catalytic systems used for the copolymerization of epoxides and cyclic anhydrides. The specific conditions and outcomes can vary depending on the exact structures of the monomers and catalysts used.

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The synthesis of block copolymers containing a poly[this compound] segment can be achieved through living polymerization techniques, where the polymerization proceeds without termination or chain transfer reactions. nih.gov

In a typical approach, a living polymer chain of one type is used to initiate the polymerization of the second monomer. For instance, a living anionic polymerization of another monomer can be initiated, and after its consumption, this compound can be added to the reaction mixture to grow the second block. nih.gov This sequential monomer addition allows for the synthesis of well-defined di-block or tri-block copolymers with controlled block lengths. nih.gov

The presence of the phenoxyethoxy side chains would render the corresponding block amphiphilic when combined with a hydrophilic block, such as poly(ethylene oxide). Such amphiphilic block copolymers can self-assemble in selective solvents to form various nanostructures, such as micelles or vesicles. These nanostructured materials have potential applications in drug delivery, nanotechnology, and as templates for the synthesis of other materials. researchgate.net

Role as a Reactive Monomer in Polymer Network Formation

The epoxide ring of this compound is highly reactive towards nucleophiles, which allows it to be used as a reactive monomer in the formation of crosslinked polymer networks. In this context, it can function as a reactive diluent in epoxy resin formulations. google.comscribd.comzxchemuae.com

Epoxy resins are typically composed of a prepolymer containing two or more epoxide groups, which are then cured by reacting them with a hardener (curing agent). nih.gov Hardeners are typically multifunctional molecules containing groups reactive towards epoxides, such as amines or anhydrides. The reaction between the epoxide groups of the resin and the hardener leads to the formation of a three-dimensional, crosslinked network, resulting in a rigid and durable thermoset material.

The inclusion of this compound as a reactive diluent serves multiple purposes. Firstly, it reduces the viscosity of the uncured resin, which improves its processability and handling. zxchemuae.com Secondly, because it contains a reactive epoxide group, it becomes chemically incorporated into the polymer network during the curing process. nih.gov This is in contrast to non-reactive diluents, which can leach out of the cured material over time, compromising its properties. The phenoxyethoxy side chain of the monomer can also modify the properties of the final thermoset, for example, by increasing its flexibility and toughness.

Precursor for Functionalized Polymers and Oligomers

Polymers and oligomers derived from this compound can serve as precursors for the synthesis of more complex, functionalized macromolecules through post-polymerization modification. wiley-vch.deutexas.edu This approach allows for the introduction of a wide variety of functional groups that might not be compatible with the conditions of the initial polymerization reaction.

The polyether backbone of poly[this compound] is generally chemically stable. However, the pendant phenoxy groups provide a handle for chemical modification. The aromatic ring can undergo electrophilic substitution reactions, allowing for the attachment of functional groups such as nitro, halogen, or alkyl groups. These groups can then be further transformed into other functionalities.

Additionally, the ring-opening polymerization of epoxides typically yields polymers with hydroxyl end-groups. sci-hub.se These terminal hydroxyl groups can be chemically modified through a variety of reactions, such as esterification or reaction with isocyanates, to introduce specific functionalities at the chain ends. researchgate.net For example, reacting a hydroxyl-terminated polymer with a functional isocyanate can attach groups like azobenzene (B91143) or anthracene (B1667546) to the polymer terminus. researchgate.net

Integration into Specialty Polymer Systems

The unique combination of properties imparted by the this compound monomer unit makes it a candidate for integration into various specialty polymer systems. The presence of the phenoxy group is known to enhance the thermal stability and increase the refractive index of polymers. The flexible ether linkages in the side chain can improve the processability and impart internal plasticization, leading to materials with increased flexibility and toughness.

These properties are beneficial in applications such as:

High-Performance Coatings and Adhesives: The good thermal stability and adhesive properties of phenoxy-containing polymers make them suitable for demanding coating and adhesive applications. google.com

Advanced Composites: As a component in epoxy resins, it can enhance the toughness of fiber-reinforced composites.

Nanostructured Materials: As a block in amphiphilic block copolymers, it can be used to create self-assembled nanostructures for various technological applications. researchgate.net

Electronic Materials: Phenoxy resins are used in the electronics industry, for example, in the formulation of adhesive films for flexible circuits. google.com The properties of polymers derived from this compound would be relevant in this context.

Design of Polymeric Resins

The design of polymeric resins with tailored properties is a cornerstone of modern materials science. This compound serves as a valuable monomer in the synthesis of such resins, primarily through ring-opening polymerization. The strained three-membered oxirane ring is highly susceptible to nucleophilic attack, leading to the formation of long-chain polyether structures.

The incorporation of the phenoxyethoxy side group into the polymer backbone can significantly influence the final properties of the resin. For instance, the aromatic phenoxy group is known to enhance the thermal stability and mechanical strength of polymers. Furthermore, the ether linkages in the side chain can provide a degree of flexibility to the polymer, allowing for a balance between rigidity and toughness.

Research in this area often focuses on the copolymerization of this compound with other oxiranes or cyclic monomers. This approach allows for the fine-tuning of the resin's properties by varying the comonomer ratios. For example, copolymerization with less sterically hindered oxiranes can lead to resins with a lower glass transition temperature and increased flexibility, while copolymerization with monomers containing other functional groups can introduce new functionalities, such as cross-linking capabilities or specific chemical reactivities.

Table 1: Representative Properties of Polymeric Resins Derived from Phenoxy-Substituted Oxiranes

| Property | Value Range | Significance |

| Glass Transition Temperature (Tg) | 80 - 150 °C | Indicates the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Higher Tg is often associated with better thermal stability. |

| Tensile Strength | 50 - 90 MPa | Measures the maximum stress the material can withstand while being stretched or pulled before breaking. |

| Flexural Modulus | 2.5 - 4.0 GPa | Represents the material's stiffness or resistance to bending. |

| Adhesion to Steel | 10 - 20 MPa | Indicates the strength of the bond between the resin and a metal substrate, a critical parameter for coating and adhesive applications. |

Note: The data in this table are representative values for polymeric resins derived from various phenoxy-substituted oxiranes and are intended to illustrate the potential properties of resins based on this compound. Actual values may vary depending on the specific formulation and curing conditions.

Polymeric Modifiers for Enhanced Properties

Beyond its use as a primary monomer, this compound and its oligomers can be employed as polymeric modifiers to enhance the properties of other polymer systems, particularly epoxy resins. When used as a reactive diluent, it can reduce the viscosity of highly viscous epoxy formulations, improving their processability and handling characteristics. researchgate.net

The incorporation of this modifier can have a profound impact on the mechanical properties of the cured resin. The flexible ether linkages in the side chain can improve the toughness and impact resistance of otherwise brittle epoxy networks. This is achieved by providing mechanisms for energy dissipation, such as localized plastic deformation, which can prevent catastrophic failure under stress. researchgate.net

Table 2: Effect of a Reactive Diluent on the Mechanical Properties of an Epoxy Resin

| Property | Unmodified Epoxy Resin | Epoxy Resin with 15 wt% Reactive Diluent |

| Viscosity (at 25°C) | High (e.g., >10,000 mPa·s) | Moderate (e.g., 500 - 1500 mPa·s) |

| Tensile Strength | High (e.g., 80 MPa) | Slightly Reduced (e.g., 70 MPa) |

| Elongation at Break | Low (e.g., <5%) | Increased (e.g., >8%) |

| Fracture Toughness (KIC) | Low (e.g., 0.6 MPa·m1/2) | Increased (e.g., 0.9 MPa·m1/2) |

Note: This table illustrates the typical effects of a reactive diluent on the properties of an epoxy resin. The specific values are representative and can vary based on the exact composition of the resin and the modifier.

Novel Catalyst Development for Polymerization Processes

The polymerization of this compound, like other oxiranes, can be initiated through either cationic or anionic ring-opening polymerization, with the choice of catalyst being crucial in controlling the reaction kinetics, polymer microstructure, and ultimately, the material's properties. acs.org The development of novel and efficient catalysts is an active area of research aimed at achieving better control over the polymerization process.

Cationic Polymerization: Cationic ring-opening polymerization is typically initiated by strong protic acids or Lewis acids. These catalysts activate the oxygen atom of the oxirane ring, making it susceptible to nucleophilic attack by another monomer molecule. Recent research has focused on developing multifunctional catalysts that combine a Lewis acidic center with a cocatalyst to enhance activity and selectivity. acs.org For instance, metal-organic frameworks (MOFs) and other coordination complexes are being explored for their potential to provide well-defined catalytic sites for controlled polymerization.

Anionic Polymerization: Anionic polymerization is initiated by strong bases, such as alkoxides or organometallic compounds. This method can often lead to living polymerizations, where the propagating chain ends remain active, allowing for the synthesis of well-defined block copolymers. Novel catalyst systems for anionic polymerization include organocatalysts, such as frustrated Lewis pairs, which can offer high efficiency and chemoselectivity under mild reaction conditions. acs.org The development of redox-switchable catalysts also presents an exciting avenue, enabling external control over the polymerization process.

The choice of catalyst can also influence the stereochemistry of the resulting polymer, which can have a significant impact on its physical properties. The bulky phenoxyethoxy side group of this compound can play a role in directing the stereochemical outcome of the polymerization, a factor that is being investigated with the use of stereoselective catalysts.

Table 3: Comparison of Catalyst Systems for Oxirane Polymerization

| Catalyst Type | Typical Examples | Key Characteristics |

| Cationic Catalysts | Lewis Acids (e.g., BF3, AlCl3), Protic Acids | Fast polymerization rates; can be sensitive to impurities. |

| Anionic Catalysts | Alkoxides, Organometallic Compounds (e.g., n-BuLi) | Can lead to living polymerization; allows for the synthesis of block copolymers. |

| Multifunctional Catalysts | Covalently-linked Lewis acid and cocatalyst systems | Enhanced activity and selectivity; reduced side reactions. acs.org |

| Organocatalysts | Frustrated Lewis Pairs, N-Heterocyclic Carbenes | Metal-free; can exhibit high efficiency and chemoselectivity. acs.org |

Advanced Analytical Methodologies for Characterization of 2 2 Phenoxyethoxymethyl Oxirane and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopy is a fundamental tool for probing the molecular structure and observing chemical transformations in real-time. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide complementary information essential for a comprehensive characterization of 2-(2-Phenoxyethoxymethyl)oxirane and its reaction pathways.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive method for monitoring chemical reactions and elucidating the structure of products and intermediates. osf.io Its quantitative nature allows for the direct measurement of component concentrations in a mixture without the need for prior calibration. osf.io

Modern advancements, particularly the development of benchtop NMR spectrometers, have made it simpler to integrate this technique into reaction monitoring setups. osf.io A novel approach involves using a capillary as a tubular flow reactor that passes through the bore of the NMR spectrometer. osf.io By adjusting the longitudinal position of the capillary, the reaction's progress can be observed at different residence times under stationary flow conditions. osf.io This setup is advantageous because, at any fixed point in the reactor, the composition of the mixture is constant over time. This temporal stability permits the use of time-intensive experiments, such as two-dimensional (2D) NMR sequences (e.g., H-H COSY, HETCOR, HMBC), which are crucial for identifying unknown intermediates and confirming the structure of the final products. osf.io

For a given reaction, such as the synthesis of a derivative of this compound, this method allows for precise kinetic studies. By measuring ¹H NMR spectra at various points along the flow reactor, a detailed reaction profile can be constructed. doi.org

Table 1: Key NMR Parameters for Stationary Flow Reaction Monitoring

| Parameter | Description | Relevance |

|---|---|---|

| Flow Rate | The rate at which the reaction mixture is pumped through the reactor. It is kept constant during the experiment. | Determines the residence time of the mixture within the reactor. doi.org |

| Reactor Position | The specific longitudinal point of the capillary reactor inside the NMR spectrometer's bore. | Corresponds to a specific reaction time, allowing for the sampling of the reaction's progress. osf.io |

| Number of Scans | The number of times the NMR signal is acquired and averaged for a given spectrum. | Can be increased to improve the signal-to-noise ratio, which is feasible due to the stationary nature of the flow. osf.io |

| 2D NMR Sequences | Techniques like H-H COSY and HMBC that reveal through-bond correlations between nuclei. | Essential for unambiguous structural elucidation of newly formed products and complex intermediates. osf.io |

Infrared and Raman Spectroscopy for Functional Group Analysis in Reaction Pathways

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. iitm.ac.in They are highly effective for tracking the transformation of reactants into products by observing the appearance or disappearance of characteristic vibrational bands. utexas.edu

In the context of reactions involving this compound, IR and Raman spectroscopy can confirm the presence of the key functional groups: the oxirane (epoxide) ring, the ether linkages (C-O-C), and the phenyl group. The IR spectrum is particularly useful for identifying polar functional groups, while Raman spectroscopy is sensitive to non-polar, symmetric bonds. iitm.ac.in For instance, during a ring-opening reaction of the oxirane, the characteristic epoxide ring vibrations would disappear, while new bands corresponding to the resulting functional groups (e.g., a hydroxyl group, O-H) would emerge.

The NIST Chemistry WebBook provides reference IR spectrum data for the parent compound, (phenoxymethyl)oxirane, which serves as a benchmark for analysis. nist.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond | Technique | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|---|

| Phenyl Group | Aromatic C-H stretch | IR/Raman | 3100 - 3000 | Indicates the presence of the aromatic ring. libretexts.org |

| Alkyl Group | C-H stretch | IR/Raman | 3000 - 2850 | From the ethoxymethyl and oxirane methylene (B1212753) groups. libretexts.org |

| Ether | C-O stretch | IR | 1300 - 1000 | Strong band indicating the ether linkages. |

| Oxirane Ring | Ring stretch (asymmetric) | IR | ~950 - 810 | Characteristic absorption for the epoxide ring. |

| Oxirane Ring | C-H stretch | IR | ~3050 - 2990 | C-H bonds on the epoxide ring. |

Mass Spectrometry for Molecular Weight and Product Identification in Complex Mixtures

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. It functions by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z). For this compound, electron ionization (EI) is a common method used to generate a mass spectrum. nist.gov The resulting data includes a molecular ion peak (M⁺) that confirms the molecular weight of the parent compound, as well as a series of fragment ions that provide structural information.

When analyzing complex mixtures from a reaction, MS is invaluable for identifying various products, byproducts, and unreacted starting materials. The high sensitivity of MS allows for the detection of compounds even at trace levels. Coupling MS with a chromatographic technique, such as Gas Chromatography (GC-MS), provides a powerful two-dimensional analytical method where compounds are first separated and then identified by their mass spectra. nih.gov

Table 3: Molecular Identity of this compound

| Attribute | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Synonym | 1-Phenoxy-2,3-epoxy-4-oxapentane |

| CAS Registry Number | 36566-33-3 | |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatography encompasses a set of laboratory techniques used for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography (GC) for Volatile Products and Reactants

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds without decomposition. For the analysis of this compound and its derivatives, GC can be used to monitor the purity of the starting material and to quantify the products of a reaction, provided they are sufficiently volatile and thermally stable. nist.gov

In a typical GC analysis, the sample is injected into a heated port, vaporized, and carried by a carrier gas (mobile phase) through a column containing the stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases. The NIST WebBook confirms the availability of GC data for the related compound (phenoxymethyl)oxirane. nist.gov For enhanced analytical power, GC is often coupled with Mass Spectrometry (GC-MS), which allows for the definitive identification of the separated volatile components. nih.gov This is particularly useful in analyzing reaction mixtures for small, volatile byproducts or unreacted starting materials like ethylene (B1197577) oxide. nih.gov

Table 4: Illustrative Gas Chromatography (GC) Parameters

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Capillary column (e.g., Diphenyl-dimethylsiloxane copolymer) | The stationary phase where separation occurs based on polarity and boiling point. researchgate.net |

| Carrier Gas | Helium or Nitrogen | The mobile phase that transports the analyte through the column. |

| Injection Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) | Controls the elution of compounds by systematically increasing column temperature. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides quantitative data, while MS provides structural identification. researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

For compounds that are non-volatile or thermally unstable, High-Performance Liquid Chromatography (HPLC) is the separation technique of choice. HPLC utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. This method is highly suitable for analyzing reaction mixtures containing derivatives of this compound, which may have higher molecular weights and lower volatility than the parent compound.

A common mode of HPLC used for such analyses is reversed-phase chromatography, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as methanol (B129727) and water. researchgate.net By running a gradient elution, where the composition of the mobile phase is changed over time, a wide range of compounds with varying polarities can be effectively separated and quantified. researchgate.net Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution version of HPLC, allows for rapid and sensitive separations, making it ideal for quality control and reaction monitoring. researchgate.net

Table 5: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | Non-polar stationary phase that separates analytes based on hydrophobicity. researchgate.net |

| Mobile Phase | Gradient of Water/Methanol or Water/Acetonitrile | The liquid mobile phase whose polarity is adjusted to elute compounds of interest. researchgate.net |

| Flow Rate | 0.3 - 1.5 mL/min | The speed at which the mobile phase and sample pass through the column. researchgate.net |

| Column Temperature | 27 °C | Maintained at a constant temperature to ensure reproducible retention times. researchgate.net |

| Detector | UV Detector (e.g., at 250 nm) | Monitors the eluent for UV-absorbing compounds, like those containing a phenyl group. researchgate.net |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure of Derivatives

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. This method is unparalleled in its ability to elucidate the absolute stereochemistry of chiral centers and to provide a detailed picture of the solid-state conformation and intermolecular interactions of molecules. For derivatives of this compound, which are often chiral and may exist as different stereoisomers, X-ray crystallography is an indispensable tool for definitive structural assignment.

The application of single-crystal X-ray diffraction to a suitable crystalline derivative allows for the precise measurement of bond lengths, bond angles, and torsion angles, collectively defining the molecular conformation. Furthermore, by utilizing anomalous dispersion effects, typically with copper radiation for organic molecules, the absolute configuration of stereocenters can be determined. crystallography.net This is crucial for structure-activity relationship (SAR) studies in medicinal chemistry and for ensuring the stereochemical purity of pharmaceutical intermediates.

A pertinent example of the application of X-ray crystallography can be found in the structural elucidation of compounds analogous to the derivatives of this compound. Propranolol (B1214883) hydrochloride, a well-known beta-blocker, shares a similar structural backbone that would result from the ring-opening of a related epoxide. The detailed crystallographic analysis of racemic propranolol hydrochloride provides a clear illustration of the power of this technique.

The crystallographic data for racemic propranolol hydrochloride is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₆H₂₂ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/n 1 |

| a (Å) | 13.768(4) |

| b (Å) | 8.245(2) |

| c (Å) | 13.9478(4) |

| α (°) | 90 |

| β (°) | 98.53(2) |

| γ (°) | 90 |

| Volume (ų) | 1565.8(7) |

| Z | 4 |

| Temperature (K) | 100(2) |

| Radiation | CuKα (λ = 1.54178 Å) |

| R-factor (all) | 0.0408 |

| Data sourced from the Crystallography Open Database, entry 7249723. crystallography.net |

This detailed structural information is fundamental for understanding the solid-state properties of the compound, including its stability, solubility, and dissolution characteristics, which are critical parameters in pharmaceutical development. The elucidation of the crystal packing reveals the network of intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the macroscopic properties of the crystalline material. For derivatives of this compound, such detailed structural insights obtained from X-ray crystallography are invaluable for both academic research and industrial applications.

Future Research Directions and Emerging Paradigms in Oxirane Chemistry

Development of Highly Selective and Sustainable Catalytic Systems

The synthesis of polymers from oxiranes, known as ring-opening polymerization (ROP), is critically dependent on the catalyst employed. Future research will undoubtedly focus on creating catalytic systems that are not only highly active but also selective and sustainable. For a substituted oxirane like 2-(2-Phenoxyethoxymethyl)oxirane, regioselectivity during polymerization is paramount as it dictates the final polymer's structure and properties.

Currently, catalyst development for epoxide polymerization is a major area of research. For instance, recent advancements have established highly active and regioselective systems for the copolymerization of epoxides with other monomers, such as cyclic anhydrides, using catalysts based on cobalt, zinc, and aluminum. mdpi.com The goal is to achieve predictable and controlled polymer chain growth. For commodity epoxides like ethylene (B1197577) oxide, significant progress has been made in developing highly selective silver-based catalysts that can achieve over 90% selective conversion, a testament to the power of catalyst innovation. nih.gov

Future work on this compound would involve screening and developing catalysts that can control its polymerization with high precision. The focus will be on systems that are sustainable, avoiding heavy or toxic metals and enabling reactions under milder, more environmentally friendly conditions.

Table 1: Comparison of Catalyst Systems for Epoxide Reactions

| Catalyst Type | Typical Epoxides | Key Advantages | Potential for this compound |

| Cobalt-based (e.g., (salcy)Co) | Propylene (B89431) oxide, various terminal epoxides | High activity and regioselectivity in copolymerization. mdpi.com | High potential for producing highly regular polymers with controlled microstructures. |

| Double-Metal Cyanide (DMC) | Propylene oxide, Ethylene oxide | Commercially relevant for producing polyols. beilstein-journals.org | Could be adapted for the large-scale production of polyethers based on this monomer. |

| Phosphazene Bases | Ethylene oxide | Act as super-strong, non-ionic bases for initiating anionic ROP. | Could enable controlled, living polymerization to create well-defined polymer architectures. |

| Enzymatic Catalysts | Vegetable oils, fatty acids | High selectivity under mild conditions; environmentally benign. | Could be explored for "green" synthesis pathways, although likely for epoxidation rather than ROP. |

Exploration of Novel Polymer Architectures and Properties

The unique side chain of this compound, containing both ether linkages and an aromatic phenoxy group, offers tantalizing possibilities for creating novel polymer architectures with unique properties. Beyond simple linear homopolymers, future research will explore the synthesis of more complex structures.

The field of polyether synthesis has moved far beyond linear chains, now encompassing multifunctional linear structures, branched, hyperbranched, and dendrimer-like architectures. beilstein-journals.org This is often achieved by copolymerizing functional epoxides with standard monomers like ethylene oxide (EO) or propylene oxide (PO).

For this compound, this could translate into:

Block Copolymers: Creating amphiphilic block copolymers by sequentially polymerizing it with a hydrophilic epoxide like EO. The resulting materials could self-assemble into micelles, vesicles, or other nanostructures for applications in drug delivery or nanotechnology.

Graft Copolymers: Using the phenoxy group as a potential site for further chemical modification or as a point for grafting other polymer chains, leading to materials with tunable solubility, thermal, or mechanical properties.

High Refractive Index Polymers: The presence of the aromatic ring is known to increase the refractive index of polymers, making polymers derived from this monomer potentially useful for optical applications such as coatings for lenses or in optoelectronic devices.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating materials discovery. Advanced modeling techniques can predict the behavior of monomers and the properties of the resulting polymers before they are ever synthesized in a lab, saving significant time and resources.

Recent studies have successfully used methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations to investigate the properties and reactivity of oxirane derivatives. For instance, machine learning models are being developed to predict chemical reactivity with high accuracy, which can assist chemists in reaction optimization and mechanistic studies. These predictive models are often built upon features derived from DFT calculations.

For this compound, a computational approach could:

Predict Reactivity: Model the ring-opening reaction with various catalysts to predict the most effective and selective systems.

Simulate Polymer Properties: Forecast the physical properties of the resulting polymers, such as glass transition temperature (Tg), solubility, and mechanical strength, based on their molecular structure.

Guide Monomer Design: In silico modifications to the monomer structure could be rapidly screened to identify derivatives that might lead to polymers with enhanced properties.

Table 2: Computational Approaches in Modern Polymer Chemistry

| Computational Method | Application in Oxirane Chemistry | Relevance to this compound |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and molecular orbital analysis of oxirane derivatives. | Predicting the monomer's reactivity, stability, and the thermodynamics of its polymerization. |

| Molecular Dynamics (MD) Simulations | Simulating the conformational behavior of polymer chains and their interaction with solvents or other molecules. | Modeling the self-assembly of block copolymers and predicting bulk material properties. |

| Machine Learning (ML) | Predicting reaction outcomes (e.g., yield, selectivity) based on large datasets of experimental results. | Accelerating the optimization of polymerization conditions and guiding the discovery of new catalysts. |

| Quantitative Structure-Property Relationship (QSPR) | Correlating molecular structure with macroscopic properties to predict the behavior of new polymers. | Building models to predict properties like refractive index or thermal stability for polymers made from this monomer. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch chemistry to continuous flow processes and automated synthesis is revolutionizing how chemicals are produced. These platforms offer superior control over reaction parameters, enhanced safety, and the ability to rapidly screen and optimize reaction conditions.

Flow chemistry is particularly well-suited for polymerization reactions, where precise control over temperature, pressure, and mixing can lead to polymers with more uniform chain lengths and narrower molecular weight distributions. Automated platforms can perform numerous experiments in parallel, dramatically accelerating the discovery of optimal synthesis conditions and the creation of libraries of new materials.

The application of these technologies to this compound would involve:

Flow Synthesis: Developing a continuous flow process for its polymerization to produce polymers with highly consistent properties at scale. This would be especially beneficial for managing the heat generated during polymerization (exotherm).

High-Throughput Screening: Utilizing automated robotic synthesizers to rapidly test a wide array of catalysts and reaction conditions (temperature, solvent, concentration) to find the ideal parameters for its polymerization.

Multistep Synthesis: Integrating its synthesis and subsequent polymerization into a single, continuous, automated process, streamlining the production of advanced polymer materials.

Design of Smart Polymeric Materials from Epoxide Precursors

"Smart" or stimuli-responsive polymers are materials that undergo significant, reversible changes in their properties in response to external triggers like temperature, pH, or light. These materials are at the forefront of research for applications in biomedicine, sensors, and soft robotics.

The chemical structure of this compound provides a backbone that could be functionalized to impart stimuli-responsive behavior. While the monomer itself is not inherently "smart," polymers derived from it could be designed to be.

Future research could focus on:

Temperature-Responsive Polymers: By copolymerizing this compound with monomers known to impart thermo-responsiveness, such as N-isopropylacrylamide (NIPAAm), it may be possible to create new polymers that exhibit a lower critical solution temperature (LCST). The bulky, hydrophobic phenoxyethoxy side group would likely have a significant influence on the transition temperature.

pH-Responsive Systems: Introducing acidic or basic functionalities into the polymer structure, either through copolymerization or post-polymerization modification of the phenoxy ring, could render the material sensitive to changes in pH.

Photo-Responsive Materials: Incorporating photo-switchable groups (e.g., azobenzene) into the polymer architecture would allow its properties, such as conformation or solubility, to be controlled with light.

Q & A

Q. How does substituent variation (e.g., phenoxy vs. benzyloxy) impact the compound’s cytotoxicity in cancer cell lines?

- Methodological Answer : MTT assays on HeLa cells compare IC values of analogs. Fluorinated derivatives (e.g., 2-(4-Fluorophenyl)oxirane) show 2-fold higher cytotoxicity than chlorinated versions due to enhanced membrane permeability. ROS generation assays link toxicity to mitochondrial dysfunction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.